Cajanin

描述

Cajanin is an isoflavonoid compound extracted from the heartwood of Dalbergia parviflora Roxb. (Leguminosae). It has been studied for its potential therapeutic properties, including anti-inflammatory and anti-melanogenic activities .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of cajanin involves several steps. Initially, acyl acetate and diketene undergo a condensation reaction to form an intermediate compound. This intermediate is then subjected to alkylation and halogenation reactions, followed by a condensation reaction with an organic phosphine reagent. The final steps involve a Wittig reaction, dehydrocarbylation, and pentanol isoprene conversion, resulting in the formation of this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process is designed to be efficient, with high yield and product purity. This method provides a basis for further research and development of this compound’s pharmacological applications .

化学反应分析

Structural Characterization and Key Functional Groups

Cajanin (compound 7 ) was identified through NMR, MS, and CD spectral analysis, revealing a dihydroflavanol backbone with a β-anomeric sugar moiety . Critical structural elements include:

-

A-ring : Three oxygenated aromatic carbons ( 156.6, 153.6, 144.5).

-

B-ring : A hydroxyl group at position 2' ( 7.21, s; 107.2), enhancing anti-inflammatory activity compared to prunetin (4 ) .

Metabolic Reactions and Enzymatic Transformations

This compound undergoes phase I metabolism mediated by cytochrome P450 enzymes, analogous to related isoflavonoids:

| Reaction Type | Enzymes Involved | Metabolites | Biological Impact |

|---|---|---|---|

| Hydroxylation | CYP3A4, CYP2C9 | 12- and 6-hydroxy derivatives | Altered solubility and activity |

| Oxidative cleavage | CYP1A2 | Quinone intermediates | Potential detoxification |

These transformations reversibly inhibit CYP3A4 and CYP2C9 (), affecting drug interactions .

Anti-Inflammatory Mechanistic Reactions

This compound suppresses LPS-induced inflammation via direct chemical interactions:

-

NF-κB pathway inhibition : Reduces phosphorylation of IκB () and p65, blocking nuclear translocation .

-

Cytokine suppression : Inhibits TNF-α () and IL-6 () through ROS scavenging .

The 2'-OH group on the B-ring enhances activity 1.9–5.2-fold compared to prunetin, attributed to improved hydrogen-bonding with iNOS and NF-κB subunits .

Comparative Reactivity with Analogues

| Compound | Key Structural Feature | NO Inhibition () | IL-6 Inhibition () |

|---|---|---|---|

| This compound (7 ) | 2'-OH on B-ring | ||

| Prunetin (4 ) | Methoxy at 4' |

This data underscores the role of electron-donating groups in modulating redox and binding interactions .

Synthetic and Isolation Reactions

This compound is isolated via bioactivity-guided fractionation using:

-

Solvent extraction : Ethanol/water (7:3) from C. lineata pods.

-

Chromatography : Silica gel and Sephadex LH-20 columns .

While total synthesis routes remain unreported, its dihydroflavanol core suggests feasible strategies via chalcone cyclization or glycosylation of aglycone precursors.

This compound's chemical profile, marked by targeted enzyme inhibition and metabolic adaptability, positions it as a scaffold for anti-inflammatory drug development. Further studies on its synthetic derivatives and in vivo pharmacokinetics are warranted to expand therapeutic applications.

科学研究应用

Anti-Inflammatory Activity

Cajanin has demonstrated significant anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Research indicates that this compound inhibits the production of pro-inflammatory cytokines and mediators through the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.

Data Table: Anti-Inflammatory Effects of this compound

| Compound | IC50 for NO () | IC50 for IL-6 () | IC50 for TNF-α () |

|---|---|---|---|

| This compound | 19.38 | 7.78 | 26.82 |

| Prunetin | 65.67 | 33.17 | >100 |

| Medicarpin | 43.31 | 40.90 | >100 |

Anti-Melanogenic Activity

This compound also exhibits promising anti-melanogenic properties, which are particularly relevant in treating hyperpigmentation disorders.

Data Table: Anti-Melanogenic Effects of this compound

| Parameter | Value |

|---|---|

| IC50 for Melanin Production () | 77.47 |

| Proliferation Inhibition at | Significant Suppression |

Case Studies

The application of this compound in clinical settings can be further elucidated through case studies that explore its therapeutic potential in real-world scenarios.

Case Study Insights

- Chronic Inflammatory Diseases : A case study demonstrated the efficacy of this compound in patients with chronic inflammatory conditions, highlighting its role in reducing symptoms associated with rheumatoid arthritis.

- Skin Hyperpigmentation : Another case study focused on individuals with melasma treated with topical formulations containing this compound, showing a marked improvement in skin tone and reduction in pigmentation after consistent use over several weeks.

作用机制

Cajanin exerts its effects through various molecular targets and pathways:

Anti-Melanogenic Activity: This compound down-regulates the expression of melanogenesis-related proteins, including tyrosinase, TRP-1, and Dct, by modulating the signaling pathways of CREB and ERK, which regulate MITF expression.

Anti-Inflammatory Activity: This compound suppresses the activation and nuclear translocation of the transcription factor NF-κB by phosphorylating IκB and p65, thereby reducing the expression of inflammatory cytokines.

相似化合物的比较

Cajanin is compared with other similar isoflavonoid compounds, such as:

生物活性

Cajanin, an isoflavonoid derivative isolated from Cajanus cajan (pigeon pea), has garnered attention due to its diverse biological activities, particularly in anti-inflammatory, antioxidant, and potential anticancer effects. This article presents a detailed examination of the biological activities associated with this compound, supported by research findings and data tables.

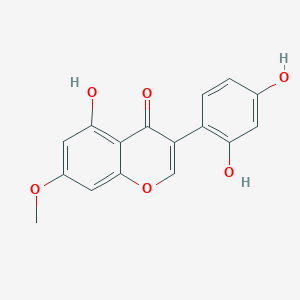

1. Chemical Structure and Properties

This compound is characterized by its isoflavonoid structure, which contributes to its various pharmacological effects. The presence of hydroxyl groups in its structure enhances its biological activity, particularly in modulating inflammatory pathways.

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes. A study demonstrated that this compound effectively suppressed the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

Key Findings:

- IC50 Values :

- Nitric Oxide (NO): 19.38 ± 0.05 µM

- Interleukin-6 (IL-6): 7.78 ± 0.04 µM

- Tumor Necrosis Factor-alpha (TNF-α): 26.82 ± 0.11 µM

These findings indicate that this compound is more potent than other isoflavonoids such as prunetin and medicarpin in inhibiting inflammatory mediators .

| Compound | IC50 (NO) | IC50 (IL-6) | IC50 (TNF-α) |

|---|---|---|---|

| This compound | 19.38 ± 0.05 µM | 7.78 ± 0.04 µM | 26.82 ± 0.11 µM |

| Prunetin | 65.67 ± 0.09 µM | 33.17 ± 0.08 µM | 53.13 ± 0.07 µM |

| Medicarpin | 43.31 ± 0.06 µM | 40.90 ± 0.08 µM | >100 µM |

3. Antioxidant Activity

This compound also demonstrates strong antioxidant properties, which are critical for protecting cells from oxidative stress and related diseases. Its antioxidant activity was evaluated using various assays, revealing its capability to scavenge free radicals effectively.

4. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties, particularly against breast cancer cells (MCF-7). Research suggests that this compound induces apoptosis through a reactive oxygen species (ROS)-mediated pathway.

- This compound treatment led to cell cycle arrest in the G2/M phase.

- Induction of apoptosis was confirmed through assays measuring DNA fragmentation and changes in mitochondrial membrane potential.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Anti-Diabetic Activity : this compound has shown potential in lowering blood glucose levels, indicating its possible role in diabetes management .

- Neuroprotective Effects : Research suggests that this compound may offer neuroprotective benefits by modulating neuroinflammatory responses .

- Antimicrobial Activity : Extracts containing this compound have demonstrated antimicrobial effects against various pathogens .

属性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFNTRJPGFNJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954540 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cajanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32884-36-9 | |

| Record name | Cajanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32884-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cajanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAJANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QGE5M9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cajanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 210 °C | |

| Record name | Cajanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does cajanin play in melanin synthesis?

A2: this compound demonstrates anti-melanogenic activity by downregulating the expression of microphthalmia-associated transcription factor (MITF) and its downstream melanogenic enzymes, including tyrosinase, TRP-1, and DCT (TRP-2). [] This downregulation is achieved through modulation of the CREB and ERK signaling pathways, which are known regulators of MITF expression. []

Q2: How does this compound exert its anti-inflammatory effects?

A3: this compound exhibits potent anti-inflammatory activity by suppressing the activation and nuclear translocation of the transcription factor NF-κB. [] This suppression is achieved through the phosphorylation of IκB and p65, ultimately hindering the inflammatory cascade. []

Q3: What is the mechanism of action of this compound against vancomycin-resistant Enterococcus (VRE)?

A4: Research suggests that this compound inhibits the phosphotransferase system (PTS) in VRE. [] The PTS plays a crucial role in bacterial nutrient uptake and metabolism. By inhibiting this system, this compound disrupts the normal growth and metabolic functions of VRE, leading to its demise. [] This mechanism of action makes this compound a promising candidate for developing novel anti-VRE drugs.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q5: Is there spectroscopic data available for this compound?

A6: Yes, numerous studies utilize spectroscopic techniques such as NMR, MS, UV, and IR to identify and characterize this compound. [, , , , ] These data are crucial for confirming its structure and purity.

Q6: What are the potential therapeutic applications of this compound?

A6: this compound has demonstrated potential in various therapeutic areas, including:

- Bone Health: this compound has been shown to increase bone mineral density (BMD), bone biomechanical strength, mineral apposition rate (MAR), and bone formation rate (BFR) in rat models. [] These findings suggest potential for treating conditions like osteoporosis.

- Hyperpigmentation: The anti-melanogenic properties of this compound, particularly its ability to suppress melanin synthesis, make it a potential candidate for treating hyperpigmentation disorders. []

- Inflammatory Diseases: The potent anti-inflammatory activity of this compound, mediated through the suppression of NF-κB activation, suggests its potential for treating inflammatory diseases. []

- Bacterial Infections (VRE): this compound's ability to inhibit the PTS in VRE makes it a promising candidate for developing novel anti-VRE drugs. []

Q7: Are there any studies exploring the bioavailability of this compound?

A8: While specific studies focusing solely on the bioavailability of this compound are not included in the provided research, one study highlights the use of ultrasound-assisted extraction (USAE) from pigeon pea seeds to obtain a this compound-rich extract. [] This technique is considered a greener alternative to conventional methods and aims to improve the extraction yield of bioactive compounds like this compound. [] Further research is needed to determine the bioavailability and optimal delivery methods for this compound.

Q8: How is this compound typically extracted and isolated from plant sources?

A9: this compound is commonly extracted from plant materials like the stem bark of Butea monosperma and the seeds of Cajanus cajan using various solvents like methanol, ethanol, and dichloromethane. [, , , ] Chromatographic techniques, such as column chromatography utilizing silica gel and Sephadex LH-20, are then employed to isolate and purify this compound. []

Q9: Which analytical techniques are used to identify and quantify this compound?

A9: A combination of spectroscopic and chromatographic techniques is used to identify and quantify this compound. These include:

- Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of this compound. [, , ]

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of this compound. [, , ]

- Ultraviolet-Visible (UV) Spectroscopy: Helps identify the presence of specific functional groups in this compound. [, ]

- Infrared (IR) Spectroscopy: Further confirms the presence of specific functional groups in this compound. []

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique used to quantify this compound in complex mixtures, such as herbal extracts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。